Cas no 110679-68-0 (Benzoic acid,5-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-2-[[3-(trifluoromethyl)phenyl]amino]-)

Benzoic acid,5-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-2-[[3-(trifluoromethyl)phenyl]amino]- structure
110679-68-0 structure
Product Name:Benzoic acid,5-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-2-[[3-(trifluoromethyl)phenyl]amino]-
Numero CAS:110679-68-0
MF:C23H16F3N5O4S2
MW:547.529452323914
CID:128900
PubChem ID:45117695
Update Time:2025-04-18

Benzoic acid,5-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-2-[[3-(trifluoromethyl)phenyl]amino]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,5-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-2-[[3-(trifluoromethyl)phenyl]amino]-
    • Benzoic acid, 5-[[4-[(2-thiazolylamino)sulfonyl]phenyl]azo]-2-[[3-(trifluoromethyl)phenyl]amino]- (9CI)
    • Benzoic acid,5-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-2-[[3-(trifluoromethyl)pheny...
    • 5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid
    • 110679-68-0
    • Benzoic acid, 5-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-2-[[3-(trifluoromethyl)phenyl]amino]-
    • DTXSID801038458
    • Benzoic acid, 5-[[4-[(2-thiazolylamino)sulfonyl]phenyl]azo]-2-[[3-(trifluoromethyl)phenyl]amino]- (9CI)
    • Inchi: 1S/C23H16F3N5O4S2/c24-23(25,26)14-2-1-3-16(12-14)28-20-9-6-17(13-19(20)21(32)33)30-29-15-4-7-18(8-5-15)37(34,35)31-22-27-10-11-36-22/h1-13,28H,(H,27,31)(H,32,33)/b30-29+
    • Chiave InChI: GOVWZIUFAPSESR-QVIHXGFCSA-N
    • Sorrisi: S(C1C=CC(=CC=1)/N=N/C1C=CC(=C(C(=O)O)C=1)NC1C=CC=C(C(F)(F)F)C=1)(NC1=NC=CS1)(=O)=O

Proprietà calcolate

  • Massa esatta: 547.05978
  • Massa monoisotopica: 547.06
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 8
  • Complessità: 909
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 170A^2
  • XLogP3: 6.1

Proprietà sperimentali

  • PSA: 133.11
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.